Home > Products > Screening Compounds P39328 > (R)-4-Hydroxy Propranolol Hydrobromide
(R)-4-Hydroxy Propranolol Hydrobromide -

(R)-4-Hydroxy Propranolol Hydrobromide

Catalog Number: EVT-13851668
CAS Number:
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-4-Hydroxy Propranolol Hydrobromide is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound is primarily recognized for its role as a metabolite of propranolol, which is utilized in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Source

The compound is synthesized from propranolol through metabolic processes in the body. Propranolol itself was first synthesized in the 1960s and has since been extensively studied for its therapeutic effects. (R)-4-Hydroxy Propranolol Hydrobromide can also be produced synthetically in laboratory settings for research purposes.

Classification

(R)-4-Hydroxy Propranolol Hydrobromide falls under the category of small molecules with pharmacological activity. It is classified as a beta-adrenergic receptor blocker, specifically targeting both beta-1 and beta-2 adrenergic receptors.

Synthesis Analysis

Methods

The synthesis of (R)-4-Hydroxy Propranolol Hydrobromide can be achieved through various methods, primarily involving the hydroxylation of propranolol. One notable approach utilizes naphthol, epichlorohydrin, and isopropylamine as starting materials. The process typically involves:

  1. Initial Reaction: Mixing naphthol, epichlorohydrin, and isopropylamine in a reaction vessel.
  2. Base Addition: Adding sodium hydroxide to facilitate the reaction at low temperatures (around 0 °C).
  3. Heating: Gradually heating the mixture to promote the formation of the desired compound.
  4. Purification: Isolating (R)-4-Hydroxy Propranolol Hydrobromide through recrystallization techniques to achieve high purity levels (up to 99.5%) .

Technical Details

The reaction conditions must be carefully controlled to optimize yield and purity. Techniques like thin-layer chromatography are employed to monitor progress throughout the synthesis.

Molecular Structure Analysis

Structure

(R)-4-Hydroxy Propranolol Hydrobromide has the chemical formula C16H22BrNO3C_{16}H_{22}BrNO_3. The molecular structure features a naphthalene ring system with hydroxyl and amine functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 368.27 g/mol.
  • Structural Representation: The compound's structure can be represented using various chemical drawing tools that illustrate its stereochemistry and functional groups .
Chemical Reactions Analysis

Reactions

(R)-4-Hydroxy Propranolol Hydrobromide undergoes several chemical reactions typical of phenolic compounds, including:

  1. Hydroxylation: Conversion from propranolol through enzymatic processes or synthetic methods.
  2. Esterification: Potential reactions with acids to form esters.
  3. Oxidation/Reduction: Participating in redox reactions due to the presence of hydroxyl and amine groups.

Technical Details

The stability of (R)-4-Hydroxy Propranolol Hydrobromide under various conditions is critical for its application in pharmaceuticals. The compound does not readily decompose under standard laboratory conditions but should be protected from strong oxidizing agents .

Mechanism of Action

Process

(R)-4-Hydroxy Propranolol Hydrobromide acts primarily as a beta-adrenergic antagonist, blocking the action of catecholamines (such as adrenaline) on beta receptors in the heart and vascular system. This results in decreased heart rate and blood pressure.

Data

Research indicates that this compound exhibits both intrinsic sympathomimetic activity and membrane-stabilizing effects, which can modulate cardiac function differently than propranolol alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide; specific solubility data varies based on formulation .

Chemical Properties

Applications

Scientific Uses

(R)-4-Hydroxy Propranolol Hydrobromide is primarily used in pharmacological research to study its effects on beta-adrenergic receptors and its potential therapeutic benefits compared to propranolol itself. Its unique properties make it valuable for:

  • Investigating cardiovascular therapies.
  • Exploring mechanisms underlying sympathetic nervous system modulation.
  • Developing new formulations that leverage its pharmacological profile.
Introduction to (R)-4-Hydroxy Propranolol Hydrobromide in Pharmacological Context

Role as a Chiral Metabolite of (R)-Propranolol in Beta-Adrenergic Blockade

(R)-4-Hydroxy Propranolol Hydrobromide (C₁₆H₂₂BrNO₃; MW 356.25 g/mol) is a chiral bioactive metabolite derived from the hepatic metabolism of (R)-(+)-Propranolol, the active enantiomer of the non-selective beta-adrenergic antagonist propranolol [1] [10]. Its formation occurs via stereospecific hydroxylation at the 4-position of the naphthalene ring, primarily mediated by the cytochrome P450 enzyme CYP2D6 [3] [7]. This structural modification preserves significant beta-adrenoceptor antagonist activity while introducing unique pharmacological properties.

The compound demonstrates potency comparable to the parent drug in blocking beta-adrenergic receptors, effectively antagonizing isoprenaline-induced effects on heart rate, blood pressure, and bronchospasm in animal models [2]. Crucially, it exhibits intrinsic sympathomimetic activity (ISA), a distinguishing feature not observed with propranolol. In catecholamine-depleted rats and dogs, (R)-4-Hydroxy Propranolol increases heart rate and contractility (dP/dt) while decreasing atrioventricular conduction time—effects attributable to partial agonist activity at beta-adrenergic receptors [2] [10]. Additionally, at higher doses (>5 mg/kg), it manifests membrane stabilizing activity (quinidine-like effects), reducing heart rate and dP/dt independently of beta-blockade [2].

Table 1: Comparative Beta-Adrenergic Pharmacology of (R)-Propranolol and Its Metabolite

Property(R)-Propranolol(R)-4-Hydroxy Propranolol
Beta-Blockade PotencyHighEquivalent
Receptor SelectivityNon-selectiveNon-selective
ISAAbsentPresent
Membrane StabilizationYes (high doses)Yes (dose-dependent)
Primary Metabolic RouteN/AGlucuronidation (UGT1A7/9)

The chiral integrity of this metabolite is pharmacologically significant. As a single enantiomer, it avoids the pharmacokinetic complexities associated with racemic propranolol metabolites, enabling precise interactions with adrenergic receptors [1] [10]. Its hydrobromide salt form enhances solubility and stability, facilitating research applications [10].

Historical Development and Discovery in Beta-Blocker Metabolism Research

The identification of 4-hydroxypropranolol in 1971 by Fitzgerald and O’Donnell marked a pivotal advancement in understanding propranolol’s metabolic fate [2]. Their seminal British Journal of Pharmacology study characterized it as the first proven active metabolite of any beta-blocker, challenging the prevailing assumption that metabolic transformations invariably inactivate drugs. Using anaesthetized dog models, they demonstrated its triple pharmacological activity profile: beta-blockade, ISA, and membrane stabilization [2].

This discovery emerged during the broader investigation of propranolol’s mechanism—a drug developed by Sir James Black in the 1960s to reduce myocardial oxygen demand in angina [8]. The metabolite’s role in contributing to propranolol’s overall clinical effects became evident when studies detected significant plasma concentrations following oral administration. Notably, its presence in samples serves as a biomarker for propranolol exposure due to its route-specific formation [1] [5].

Table 2: Key Historical Milestones in (R)-4-Hydroxy Propranolol Research

YearMilestoneSignificance
1962Propranolol patentedFoundation for beta-blocker therapeutics
1971Fitzgerald & O’Donnell characterize 4-hydroxypropranololFirst proof of active beta-blocker metabolite
1979Detection in human plasma post-propranolol dosingConfirmed clinical relevance
2002Role of UGT isoforms in metabolite glucuronidation definedElucidated phase II metabolism
2023CYP2D6-UGT mutual modulation studiesRevealed metabolic enzyme interactions

Subsequent research revealed that 4-hydroxypropranolol exists as enantiomers, with the (R)-form retaining greater beta-blocking activity [1]. The development of chiral separation techniques enabled the isolation and study of (R)-4-Hydroxy Propranolol Hydrobromide as a distinct entity, highlighting stereochemistry’s role in drug metabolism [10].

Significance in Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Propranolol

(R)-4-Hydroxy Propranolol Hydrobromide is integral to advanced PK-PD models of propranolol due to its dual role as an active metabolite and modulator of enzyme kinetics. Approximately 25% of orally administered propranolol undergoes first-pass metabolism to form 4-hydroxypropranolol, contributing to systemic drug effects [3] [5]. Physiologically Based Pharmacokinetic (PBPK) models incorporate this metabolite to predict drug disposition in hepatic impairment, where cirrhosis reduces its clearance by >50% compared to healthy subjects [6].

A critical advancement is understanding the mutual modulation between CYP2D6 and UDP-glucuronosyltransferases (UGTs). Co-expression studies in Schizosaccharomyces pombe reveal that UGT1A7, UGT1A8, and UGT1A9 enhance CYP2D6-mediated hydroxylation of propranolol by 2.1–3.3-fold, whereas CYP2D6 co-expression completely suppresses UGT activity [7]. This bidirectional interaction impacts metabolite formation kinetics and explains interindividual variability in propranolol response.

Table 3: Enzyme Interactions in (R)-4-Hydroxy Propranolol Metabolism

EnzymeReaction CatalyzedEffect of Co-ExpressionMagnitude of Change
CYP2D6Propranolol → 4-HydroxypropranololUpregulated by UGT1A7/1A8/1A9+210% to +330%
UGT1A74-Hydroxypropranolol glucuronidationDownregulated by CYP2D6Complete suppression
UGT1A94-Hydroxypropranolol glucuronidationDownregulated by CYP2D6Complete suppression
UGT2A14-Hydroxypropranolol glucuronidationNo effect on CYP2D6Not significant

These interactions necessitate model-informed dosing adjustments in liver disease. PBPK simulations indicate that cirrhosis increases systemic exposure to (R)-4-Hydroxy Propranolol due to reduced glucuronidation capacity, altering the parent-metabolite exposure ratio [6]. Furthermore, genetic polymorphisms in CYP2D6 and UGT genes significantly influence metabolite concentrations, informing personalized dosing strategies for propranolol in cardiovascular and migraine prophylaxis therapy [3] [7].

Properties

Product Name

(R)-4-Hydroxy Propranolol Hydrobromide

IUPAC Name

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrobromide

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

InChI

InChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1

InChI Key

LHTJAZGMMZLACD-UTONKHPSSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.